1,3-Dimethyl-2,6-diphenylpiperidin-4-one
Overview
Description
The compound of interest, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, is a piperidine derivative with a specific arrangement of methyl and phenyl groups on the piperidine ring. Piperidine derivatives are known for their diverse chemical properties and biological activities, which make them of interest in various fields of chemistry and pharmacology .
Synthesis Analysis
The synthesis of related piperidin-4-one derivatives often involves the condensation of ketones with aldehydes and ammonium acetate. For instance, the synthesis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one was achieved by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate . Similarly, 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives were obtained by condensation of 2,6-dimethyl cyclohexanone with ammonium acetate and substituted aromatic aldehydes . These methods highlight the versatility of condensation reactions in synthesizing piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidin-4-one derivatives is often characterized by spectroscopic techniques such as IR, mass spectrometry, and NMR. For example, NMR spectral data indicate that N-acylpiperidin-4-ones prefer to exist in a distorted boat conformation with a coplanar orientation of the N-C=O moiety . Crystallographic studies of 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one derivatives revealed that the piperidine ring adopts a chair conformation . These studies provide insights into the preferred conformations and stereochemistry of these compounds.
Chemical Reactions Analysis
The reactivity of piperidin-4-one derivatives can lead to the formation of various by-products during chemical reactions. For instance, during the synthesis of amphetamine via the APAAN to P2P/Leuckart route, an impurity product, 4,6-dimethyl-3,5-diphenylpyridin-2-one, was identified as a potential route-specific by-product . This highlights the importance of understanding the chemical reactions and potential impurities that can arise during the synthesis of related compounds.
Physical and Chemical Properties Analysis
Piperidin-4-one derivatives exhibit a range of physical and chemical properties. The crystal structures of these compounds often feature intermolecular hydrogen bonds, such as O-H...O and N-H...O, which can influence their solid-state properties . The stereochemistry of these molecules, such as the presence of diastereoisomers and enantiomers, can significantly affect their biological activities, as seen in the case of 3-(3,4-dimethylphenyl)-1-propylpiperidine, where the R enantiomer showed higher affinity for D4 dopaminergic receptors . Additionally, the physical properties such as phase transitions and vibrations can be studied using techniques like differential scanning calorimetry and neutron backscattering .
Scientific Research Applications
Antibacterial Properties
1,3-Dimethyl-2,6-diphenylpiperidin-4-one has been explored for its antibacterial properties. A study synthesized N-acyl derivatives of this compound, showing significant antibacterial activity, indicating potential use in developing new antibacterial agents (Ponnuswamy et al., 2016).
Computational Studies and Molecular Properties
Computational studies, such as Density Functional Theory (DFT), have been applied to variants of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. These studies provide insights into molecular geometry, electronic properties, and Non-Linear Optical (NLO) characteristics, which are crucial for understanding the behavior of this molecule in various applications (2019).
Stereochemistry and Biological Studies
Detailed stereochemical investigations have been conducted on 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and its derivatives, which include crystal structure analysis and Hirshfeld surface analysis. These studies contribute to understanding the conformation and potential biological applications of these compounds, such as antimicrobial activities (Anand et al., 2019).
Corrosion Inhibition
Studies have explored the use of derivatives of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one as corrosion inhibitors, particularly for metals like copper in acidic environments. This application is significant in industrial processes where corrosion prevention is crucial (Sankarapapavinasam et al., 1991).
Molecular Conformation Studies
Further research has focused on the conformation of these compounds using techniques like NMR spectroscopy. Understanding the preferred conformations and stereochemical dynamics of these molecules is essential in designing drugs and other functional materials (Vijayalakshmi et al., 2006).
Green Synthesis Approaches
Recent advancements include exploring green synthesis methods for derivatives of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Using environmentally friendly solvents for synthesis aligns with sustainable chemistry practices (Hemalatha & Ilangeswaran, 2020).
properties
IUPAC Name |
1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCQBSKDIIAQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300876, DTXSID101283000 | |
Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,6-diphenylpiperidin-4-one | |
CAS RN |
5554-58-5, 5315-29-7 | |
Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC139645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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